molecular formula C11H21N3O3 B7815171 tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate CAS No. 1002359-84-3

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate

Cat. No.: B7815171
CAS No.: 1002359-84-3
M. Wt: 243.30 g/mol
InChI Key: QEPWCXCCZBAVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H21N3O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with piperidine, which is functionalized to introduce the carbamoylamino group.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoylamino group, converting it to an amine.

    Substitution: The tert-butyl group can be substituted under acidic conditions, leading to deprotection and formation of the free amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block in the development of novel pharmaceuticals.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the synthesis of bioactive compounds for drug discovery.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the body, leading to modulation of biological activity.

Comparison with Similar Compounds

  • tert-Butyl 4-(carbamoylamino)piperidine-1-carboxylate
  • tert-Butyl 3-(aminocarbonyl)piperidine-1-carboxylate
  • tert-Butyl 3-(methylcarbamoylamino)piperidine-1-carboxylate

Comparison:

  • Structural Differences: Variations in the position and nature of substituents on the piperidine ring.
  • Reactivity: Differences in reactivity due to electronic and steric effects of the substituents.
  • Applications: Each compound may have unique applications based on its specific chemical properties, with tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate being particularly noted for its versatility in synthetic and medicinal chemistry.

This compound , its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)13-9(12)15/h8H,4-7H2,1-3H3,(H3,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPWCXCCZBAVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625189
Record name tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002359-84-3
Record name tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.